
Molybdenum--vanadium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum–vanadium (1/1) is a compound that combines molybdenum and vanadium in equal proportions. Both elements are transition metals known for their unique properties and applications in various fields. Molybdenum is known for its high melting point and strength, while vanadium is recognized for its ability to improve the strength and toughness of alloys. The combination of these two elements results in a compound with enhanced properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–vanadium (1/1) can be achieved through various synthetic routes. One common method involves the co-extraction of molybdenum and vanadium from aqueous solutions using solvent extraction techniques. The optimal conditions for this process include a pH value of 2.0, a molar ratio of vanadium to molybdenum of about 1.5, and a temperature of 313.15 K . Another method involves the separation of molybdenum and vanadium using ion exchange and chemical precipitation techniques .
Industrial Production Methods: In industrial settings, the production of molybdenum–vanadium (1/1) often involves the use of high-temperature furnaces to combine the two elements. The process typically includes the reduction of molybdenum and vanadium oxides using carbon or hydrogen at high temperatures. The resulting alloy is then purified and processed to achieve the desired composition and properties.
Chemical Reactions Analysis
Types of Reactions: Molybdenum–vanadium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Molybdenum can form compounds in oxidation states ranging from -4 to +6, while vanadium exhibits oxidation states from +2 to +5 .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–vanadium (1/1) include halogens, hydrogen peroxide, and various acids and bases. For example, molybdenum reacts with chlorine to form molybdenum (V) chloride under controlled conditions . Vanadium, on the other hand, is known for its ability to act as a catalyst in oxidation reactions, such as the conversion of sulfur dioxide to sulfur trioxide in the presence of vanadium (V) oxide .
Major Products Formed: The major products formed from the reactions of molybdenum–vanadium (1/1) depend on the specific reaction conditions and reagents used. For instance, the oxidation of molybdenum can result in the formation of molybdenum trioxide, while vanadium can form various oxides and halides depending on the oxidation state and reaction conditions.
Scientific Research Applications
Molybdenum–vanadium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides . In biology and medicine, vanadium compounds have shown potential as therapeutic agents, particularly in the treatment of diabetes and cancer . Additionally, molybdenum–vanadium (1/1) is used in the development of high-entropy alloys and bulk metallic glasses, which have applications in materials science and engineering .
Mechanism of Action
The mechanism of action of molybdenum–vanadium (1/1) involves its ability to interact with various molecular targets and pathways. Vanadium compounds, for example, can mimic the action of phosphate in biological systems, allowing them to interact with enzymes such as protein tyrosine phosphatases . This interaction can modulate various cellular signaling pathways, leading to therapeutic effects. Molybdenum, on the other hand, is involved in redox reactions and can act as a cofactor for various enzymes, facilitating electron transfer processes .
Comparison with Similar Compounds
Molybdenum–vanadium (1/1) can be compared with other similar compounds, such as molybdenum–tungsten and vanadium–chromium alloys. While molybdenum–tungsten alloys are known for their high melting points and resistance to corrosion, molybdenum–vanadium (1/1) offers a unique combination of strength and catalytic properties . Vanadium–chromium alloys, on the other hand, are valued for their hardness and wear resistance, but they do not exhibit the same catalytic activity as molybdenum–vanadium (1/1) .
Similar Compounds
- Molybdenum–tungsten alloys
- Vanadium–chromium alloys
- Molybdenum–nickel alloys
- Vanadium–iron alloys
Properties
CAS No. |
70295-30-6 |
|---|---|
Molecular Formula |
MoV |
Molecular Weight |
146.89 g/mol |
IUPAC Name |
molybdenum;vanadium |
InChI |
InChI=1S/Mo.V |
InChI Key |
WUJISAYEUPRJOG-UHFFFAOYSA-N |
Canonical SMILES |
[V].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


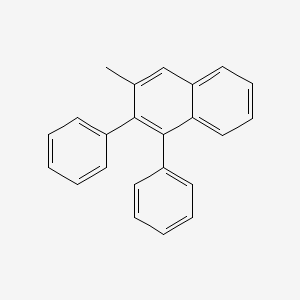
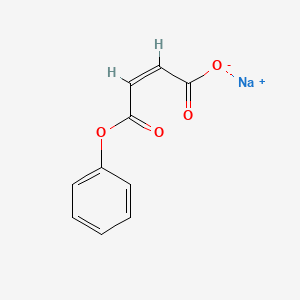
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
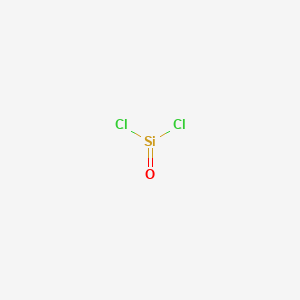
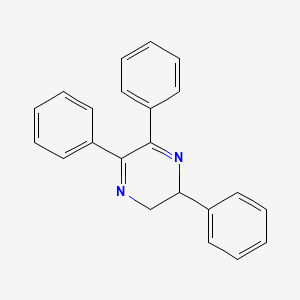

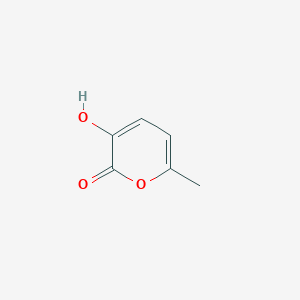
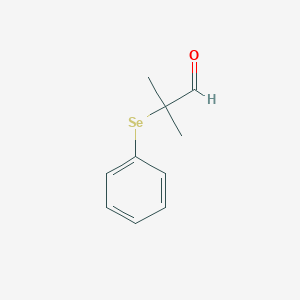

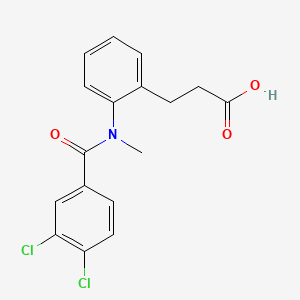
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
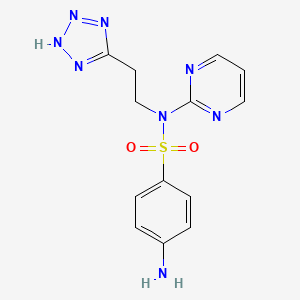
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
